Dual-Site Cytochrome bc1 Inhibition Distinguishes Ascochlorin from the Structurally Analogous Ascofuranone
Ascochlorin inhibits the mitochondrial cytochrome bc1 complex (Complex III) by binding to both the Qi and Qo ubiquinone-binding sites, a dual-site mechanism confirmed by kinetic assays, EPR spectroscopy, and X-ray crystallography [1]. In stark contrast, the structurally similar analog ascofuranone exhibits markedly reduced inhibition of the same enzymatic activities under identical assay conditions [2]. This dual-site binding renders ascochlorin an unusual and mechanistically distinct inhibitor compared to conventional site-specific bc1 inhibitors such as antimycin A (Qi-only) or myxothiazol (Qo-only) [3].
| Evidence Dimension | Inhibition of mitochondrial cytochrome bc1 complex activity |
|---|---|
| Target Compound Data | Dual Qi and Qo site binding confirmed by crystallography; inhibits cytochrome b reduction by ubiquinone via both sites |
| Comparator Or Baseline | Ascofuranone (structural analog) — much less inhibition of the same bc1 activities |
| Quantified Difference | Qualitative: Ascofuranone exhibits negligible bc1 inhibition; Ascochlorin displays potent dual-site inhibition |
| Conditions | Purified bovine cytochrome bc1 complex; Rhodobacter capsulatus bc1 complex; chicken bc1 complex crystallography |
Why This Matters
For researchers investigating mitochondrial respiration or Complex III pharmacology, ascofuranone cannot substitute for ascochlorin due to its functionally irrelevant bc1 inhibition, making correct compound selection critical for experimental validity.
- [1] Berry EA, et al. Ascochlorin is a novel, specific inhibitor of the mitochondrial cytochrome bc1 complex. Biochim Biophys Acta. 2010;1797(3):360-370. View Source
- [2] Berry EA, et al. Ascochlorin is a novel, specific inhibitor of the mitochondrial cytochrome bc1 complex. Biochim Biophys Acta. 2010;1797(3):360-370. View Source
- [3] Berry EA, et al. Ascochlorin is a novel, specific inhibitor of the mitochondrial cytochrome bc1 complex. Biochim Biophys Acta. 2010;1797(3):360-370. View Source
